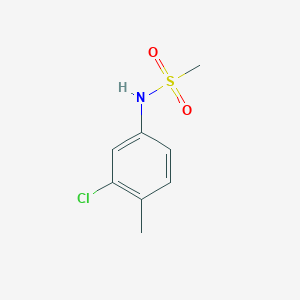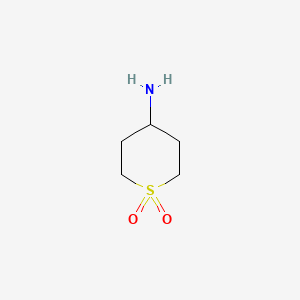
3-(Trifluoromethyl)benzene-1,2-diamine
Descripción general
Descripción
“3-(Trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular weight of 176.14 . It is also known as 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride . It is used as an active pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)benzene-1,2-diamine” is 1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Trifluoromethyl)benzene-1,2-diamine” include a molecular weight of 176.14 .
Aplicaciones Científicas De Investigación
Synthesis of Diaminobenzene Derivatives
The synthesis of diaminobenzene derivatives is widely known. Substituted diaminobenzenes have found innumerable applications . They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Preparation of Arylbenzimidazole-based Organic Light-Emitting Diodes
Substituted diaminobenzenes are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .
Catalysts in the Nazarov Reaction
Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .
Materials for Use in Organic Electronic Devices
Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .
Cytotoxicity Against Cancer Cells
1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .
Donors for Double Hydrogen Bond Donors in Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .
Monomers for the Synthesis of Aromatic Polyamides
Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .
Organocatalysts Bearing Benzene-1,2-diamine as Hydrogen Bond Donors
Recently, the synthesis and catalytic activity of (S)-quininamine-based organocatalysts bearing benzene-1,2-diamine as hydrogen bond donors have been reported .
Safety and Hazards
The safety data sheet for a related compound, 2,4-Bis(trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
A paper discusses the synthesis of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This research suggests that “3-(Trifluoromethyl)benzene-1,2-diamine” and similar compounds could have potential applications in the development of new materials.
Propiedades
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTJPVZSPBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331256 | |
| Record name | 3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
360-60-1 | |
| Record name | 3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a non-chromatographic synthesis for these compounds?
A1: Chromatography is a common purification technique in organic chemistry, but it can be time-consuming and expensive, especially for large-scale production. Developing a non-chromatographic synthesis, as described in this paper for 4,5-diamino-2-(trifluoromethyl)benzonitrile and 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, offers a more efficient and cost-effective alternative for industrial production [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)










